epothilone E

Overview

Description

Epothilones are a novel class of anticancer agents derived from the myxobacterium Sorangium cellulosum. These compounds, including epothilone E, inhibit the cell cycle by binding to tubulin, disrupting the dynamic equilibrium between microtubule assembly and disassembly. This leads to mitotic arrest and apoptotic cell death in cancer cells (Kolman, 2005).

Synthesis Analysis

Epothilones are synthesized through complex chemical processes that involve the manipulation of their macrolide structure. The synthesis aims to optimize their antitumor activity and minimize resistance. Innovative synthetic strategies have been developed to produce new derivatives with enhanced activities against refractory tumors (Villegas et al., 2023).

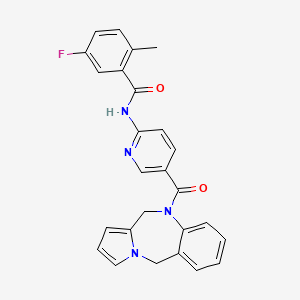

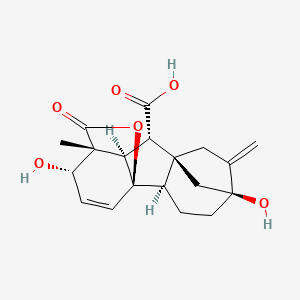

Molecular Structure Analysis

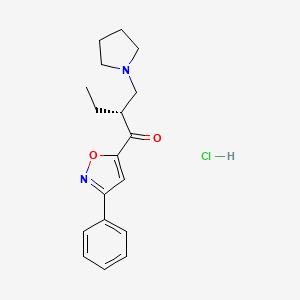

The molecular structure of this compound is characterized by a 16-membered macrolide ring. This structure is crucial for its ability to bind to tubulin and stabilize microtubules more potently than taxanes, making it effective against taxane-resistant malignancies (Xiao-we, 2013).

Chemical Reactions and Properties

Epothilones undergo chemical reactions that are pivotal for their anticancer activity, primarily their interaction with tubulin. This interaction disrupts microtubule dynamics, which is essential for cell division. Their chemical properties, particularly their stability and solubility, have been modified through the synthesis of analogues to improve their pharmacological profile (Bollag, 1997).

Physical Properties Analysis

The physical properties of this compound, including its solubility and stability, are crucial for its delivery and efficacy as an anticancer agent. These properties are optimized through the development of specific formulations and derivatives to enhance its clinical utility (Harrison & Swanton, 2008).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity and interaction with biological molecules, underpin its mechanism of action as a microtubule-stabilizing agent. These properties are critical for its potent inhibitory effect on cell proliferation and antitumor activity in human tumor cell lines and experimental animals (Kolman, 2005).

Scientific Research Applications

Heterologous Production in Bacteria

Epothilone E, like other epothilones, has been studied for its potential in heterologous production. Mutka et al. (2006) demonstrated the synthesis of epothilones C and D in Escherichia coli by expressing genes from the epothilone cluster. This approach offers a platform for the biochemical investigation of epothilone synthases and the generation of novel epothilone analogues (Mutka et al., 2006).

Conformational Properties in Chemotherapy

Dolenc et al. (2019) explored the conformational properties of Epothilone A (EpoA), a close analogue of this compound, in various solutions. Their study provides insights into the structural dynamics of epothilones, which is crucial for understanding their interactions with biological targets, such as tubulin in cancer cells (Dolenc et al., 2019).

Advances in Chemistry and Biology

Nicolaou et al. (2001) discussed the recent synthetic advances leading to new generations of epothilone analogues, some with higher potencies than natural substances. This work also covers the chemical biology and biosynthetic pathways of epothilones, providing insights into their structure-activity relationships (Nicolaou et al., 2001).

Epothilone D and Glioma Cells

Dietzmann et al. (2003) investigated the effects of Epothilone D on glioma cells, demonstrating its antiproliferative properties and impact on the tubulin cytoskeleton. Although focused on Epothilone D, this research provides a framework for understanding the potential effects of other epothilones on cancer cells (Dietzmann et al., 2003).

Hybrid Interfaces in Biosynthesis

Liu et al. (2004) explored the hybrid nonribosomal peptide-polyketide interfaces in epothilone biosynthesis. Their work on Epothilone D provides valuable insights into the complex biosynthetic pathways of epothilones and their enzymatic mechanisms (Liu et al., 2004).

Gene Response to Epothilone B in Ovarian Cancer

Khabele et al. (2004) examined the gene expression profiles in ovarian cancer cells responding to Epothilone B. This study contributes to understanding the molecular mechanisms and pathways activated by epothilones in cancer cells (Khabele et al., 2004).

Epothilone D in Vascular Pharmacology

Kim et al. (2007) studied Epothilone D's effects on neointimal hyperplasia after arterial injury. Their findings on the regulation of cell cycle proteins by Epothilone D provide a basis for considering the vascular applications of epothilones (Kim et al., 2007).

Mechanism of Action

Target of Action

Epothilone E, like other members of the epothilone class, primarily targets microtubules . Microtubules are essential to cell division, and epothilones prevent cells from properly dividing by interfering with tubulin . Specifically, this compound binds to the αβ-tubulin heterodimer subunit , which is the same binding site as paclitaxel .

Mode of Action

Upon binding to the αβ-tubulin heterodimer subunit, this compound decreases the rate of αβ-tubulin dissociation, thus stabilizing the microtubules . Furthermore, it has been shown to induce tubulin polymerization into microtubules without the presence of GTP . This results in the formation of microtubule bundles throughout the cytoplasm .

Biochemical Pathways

The principal biochemical pathway affected by this compound is the microtubule function . By inhibiting this function, this compound stops cells from properly dividing . This mechanism of action is similar to that of paclitaxel . The metabolic biosynthetic potency of this compound by Aspergillus fumigatus, an endophyte of Catharanthus roseus, raises the hope for commercial this compound production .

Result of Action

The result of this compound’s action is cytotoxicity and eventually cell apoptosis . It causes cell cycle arrest at the G2-M transition phase . This compound possesses the same biological effects as paclitaxel both in vitro and in cultured cells . It is active against refractory tumors, being superior to paclitaxel in many respects .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the metabolic biosynthetic potency of this compound by Aspergillus fumigatus, an endophyte of Catharanthus roseus, suggests that the production of this compound can be influenced by the growth conditions of the producing organism . .

Future Directions

properties

IUPAC Name |

(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-3-[(E)-1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-8,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39NO7S/c1-14-7-6-8-18-20(33-18)10-19(15(2)9-17-13-35-22(12-28)27-17)34-23(30)11-21(29)26(4,5)25(32)16(3)24(14)31/h9,13-14,16,18-21,24,28-29,31H,6-8,10-12H2,1-5H3/b15-9+/t14-,16+,18+,19-,20-,21-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCNKYGSMOSYPV-OKOHHBBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@H]2[C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)CO)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201049-37-8 | |

| Record name | Epothilone E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201049378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPOTHILONE E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK5H6YZZ8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-1-(4-{(3S,5R)-4-[2-((R)-1-Hydroxy-ethyl)-pyrimidin-4-yl]-3,5-dimethyl-piperazin-1-yl}-pyrimidin-2-yl)-ethanol](/img/structure/B1242478.png)

![1-(1H-Imidazole-4-ylmethyl)-3-[2-[4-(2-methyl-3-chlorophenyl)piperazino]ethyl]-5,6-dimethoxy-1H-indazole](/img/structure/B1242482.png)

![N-[1-(2-phenylethyl)piperidin-4-yl]-N-pyridin-3-ylfuran-2-carboxamide](/img/structure/B1242486.png)

![1-(Benzo[b]thiophene-3-yl)-3-[4-(2-methoxyphenyl)piperazino]-1-propanol](/img/structure/B1242487.png)

![7-[(3S)-3-[[(2S)-2-aminopropanoyl]amino]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1242492.png)